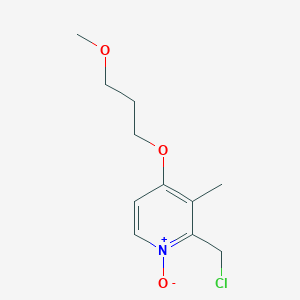

![molecular formula C6H16ClNO3 B3167813 乙醇,2-[2-(2-氨基乙氧基)乙氧基],盐酸盐 CAS No. 92505-84-5](/img/structure/B3167813.png)

乙醇,2-[2-(2-氨基乙氧基)乙氧基],盐酸盐

描述

Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride, also known as 2-(2-Aminoethoxy)ethanol (ADEG), is a colorless to yellowish liquid with an amine-like odor . It is miscible with water in all proportions . This compound is used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications . It is also commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .

Molecular Structure Analysis

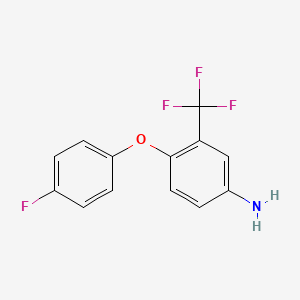

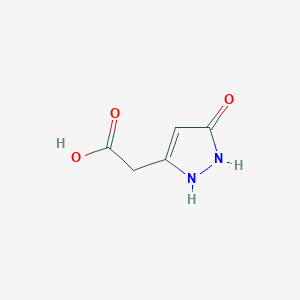

The molecular structure of Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride is represented by the SMILES stringNCCOCCOCCO . The empirical formula is C6H15NO3 and the molecular weight is 149.19 . Chemical Reactions Analysis

Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis

Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride is a liquid with a boiling point of218-224 °C . It has a density of 1.048 g/mL at 25 °C .

科学研究应用

化学特征和分析方法

相关化合物的化学,如胡椒基丁酯,提供了对类似乙氧基化化合物的物理和化学特征的见解。这些研究讨论了适用于不同使用模式的分析方法,强调了了解化学性质对于科学研究中的潜在应用的重要性 (Blasi,1999)。

用于制氢的生物乙醇

对生物乙醇的研究,包括其用于制氢的重整,强调了可再生能源应用的潜力。讨论的催化剂和操作条件可能与涉及类似乙醇衍生物的能源生成过程的探索有关 (Ni、Leung 和 Leung,2007)。

环境生物降解

对类似化合物(如土壤和地下水中的乙基叔丁基醚 (ETBE))的生物降解和归宿的研究提供了有关环境影响和降解途径的宝贵信息。这些见解可以为乙醇、2-[2-(2-氨基乙氧基)乙氧基]、盐酸盐的环境行为研究提供信息,特别是关于其在自然环境中的持久性和分解 (Thornton 等人,2020)。

代谢组学和毒理学

乙醇及其衍生物的代谢组学,包括氧化和非氧化途径,对于理解相关化合物的生化相互作用和潜在毒理作用至关重要。此类研究可以为使用这些化学品提供安全和健康方面的考虑因素 (Dinis-Oliveira,2016)。

分析法医学

开发分析方法以检测尸检标本中的乙醇代谢物,如乙基葡萄糖醛酸 (EtG) 和乙基硫酸 (EtS),说明了了解乙醇衍生物的法医学应用。这项工作强调了在各种生物基质中检测与乙醇相关的化合物时灵敏检测方法的重要性 (Alsayed 等人,2021)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

NH2-PEG3 hydrochloride is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of NH2-PEG3 hydrochloride, therefore, are the proteins that it is designed to degrade.

Mode of Action

NH2-PEG3 hydrochloride functions as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The NH2-PEG3 hydrochloride linker connects these two ligands, allowing the PROTAC to bring the E3 ligase and the target protein into close proximity. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by NH2-PEG3 hydrochloride is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase to a target protein, NH2-PEG3 hydrochloride (as part of a PROTAC) can selectively induce the degradation of specific proteins . This can have downstream effects on any cellular processes in which the target protein is involved.

Result of Action

The molecular and cellular effects of NH2-PEG3 hydrochloride’s action depend on the specific target protein of the PROTAC in which it is used. By inducing the degradation of the target protein, NH2-PEG3 hydrochloride can influence any cellular processes in which that protein plays a role .

Action Environment

The action, efficacy, and stability of NH2-PEG3 hydrochloride can be influenced by various environmental factors For example, the pH and temperature of the environment could potentially affect the stability of the compound.

生化分析

Biochemical Properties

NH2-PEG3 hydrochloride plays a crucial role in biochemical reactions, particularly in the formation of PROTACs . It interacts with various enzymes, proteins, and other biomolecules, serving as a bridge between the E3 ubiquitin ligase and the target protein . The nature of these interactions is largely determined by the specific ligands attached to the NH2-PEG3 hydrochloride molecule .

Cellular Effects

The effects of NH2-PEG3 hydrochloride on cells are primarily related to its role in the formation of PROTACs . By facilitating the degradation of specific proteins, NH2-PEG3 hydrochloride can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

NH2-PEG3 hydrochloride exerts its effects at the molecular level through its role in PROTACs . It enables the formation of ternary complexes between the target protein, an E3 ligase, and the degrader . This leads to the ubiquitination and subsequent degradation of the target protein .

Metabolic Pathways

NH2-PEG3 hydrochloride is involved in the metabolic pathway of protein degradation through the ubiquitin-proteasome system . It interacts with enzymes involved in this pathway, particularly E3 ubiquitin ligases .

Transport and Distribution

The transport and distribution of NH2-PEG3 hydrochloride within cells and tissues would be influenced by its incorporation into PROTACs . This could involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of NH2-PEG3 hydrochloride would be determined by the specific PROTACs it forms . This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles.

属性

IUPAC Name |

2-[2-(2-aminoethoxy)ethoxy]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3.ClH/c7-1-3-9-5-6-10-4-2-8;/h8H,1-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPFSRWBHYCBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90757930 | |

| Record name | 2-[2-(2-Aminoethoxy)ethoxy]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90757930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92505-84-5 | |

| Record name | 2-[2-(2-Aminoethoxy)ethoxy]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90757930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B3167767.png)

![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B3167769.png)

![3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid](/img/structure/B3167775.png)

![4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile](/img/structure/B3167796.png)